molecular formula C20H29BO5 B12332308 Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B12332308
M. Wt: 360.3 g/mol
InChI Key: YVKKKGOFTQGADN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a boron-containing dioxaborolane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a tetrahydropyran derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of the boronic ester group and the tetrahydropyran ring. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C20H29BO5

Molecular Weight

360.3 g/mol

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxylate

InChI

InChI=1S/C20H29BO5/c1-6-24-17(22)20(11-13-23-14-12-20)15-7-9-16(10-8-15)21-25-18(2,3)19(4,5)26-21/h7-10H,6,11-14H2,1-5H3

InChI Key

YVKKKGOFTQGADN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCOCC3)C(=O)OCC

Origin of Product

United States

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